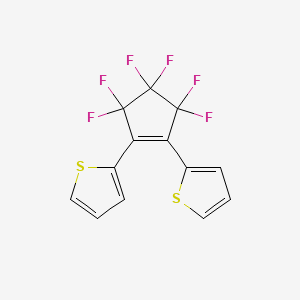
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene is a photochromic compound known for its ability to undergo reversible photoinduced structural changes. This compound is part of the diarylethene family, which is widely studied for its applications in optoelectronic devices due to its excellent thermal stability and fatigue resistance .
Vorbereitungsmethoden
The synthesis of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene typically involves the reaction of 1,2-bis(2-thienyl)ethylene with hexafluorocyclopentene. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of naphthodithiophene derivatives, while substitution reactions can yield various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene has several scientific research applications:
Optoelectronics: This compound is used in the development of organic photovoltaics (OPVs) and organic photodetectors (OPDs) due to its near-infrared (NIR) photoresponsivity.
Biological Imaging: Its photochromic properties make it suitable for use in bioimaging applications, where it can be used to track biological processes in real-time.
Remote Communication: The compound’s ability to absorb and emit light in the NIR region makes it useful for remote communication technologies.
Night Surveillance: Its NIR photoresponsivity is also advantageous for night surveillance applications.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene involves photoinduced isomerization. Upon exposure to light, the compound undergoes a reversible transformation between its open and closed forms. This photochromic behavior is attributed to the changes in the π-conjugation system of the thiophene rings, which affects the compound’s absorption properties . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene can be compared with other similar compounds such as:
1,2-Bis(2-thienyl)ethylene: This compound has similar photochromic properties but lacks the hexafluorocyclopentene moiety, which enhances the thermal stability and fatigue resistance of this compound.
1,2-Bis(3,4-dimethyl-2-thienyl)ethylene: This derivative has additional methyl groups on the thiophene rings, which can affect its electronic properties and reactivity.
1,2-Difluoro-1,2-bis(2-thienyl)ethylene: This compound has fluorine atoms instead of the hexafluorocyclopentene moiety, which can influence its photochromic behavior and stability.
The uniqueness of this compound lies in its combination of photochromic properties, thermal stability, and fatigue resistance, making it a valuable compound for various advanced applications .
Eigenschaften
CAS-Nummer |
566929-27-9 |
|---|---|
Molekularformel |
C13H6F6S2 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-(3,3,4,4,5,5-hexafluoro-2-thiophen-2-ylcyclopenten-1-yl)thiophene |
InChI |
InChI=1S/C13H6F6S2/c14-11(15)9(7-3-1-5-20-7)10(8-4-2-6-21-8)12(16,17)13(11,18)19/h1-6H |
InChI-Schlüssel |
IMTVZZQOCBGFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















